2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine is a chemical compound with the molecular formula C14H14FNO and a molecular weight of 231.26 g/mol . This compound is characterized by the presence of a furan ring, a cyclopropane ring, and a fluorinated phenyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine typically involves multi-step organic reactions. One common method includes the cyclopropanation of a furan derivative with a fluorinated phenyl group. The reaction conditions often involve the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Cyclopropylamines with various substituents.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A compound with similar structural features but different functional groups.
2-(5-(4-Methoxy-phenyl)furan-2-ylmethylene)-malononitrile: Another furan derivative with distinct chemical properties.
Uniqueness
2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a fluorinated phenyl group, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C14H14FNO |
---|---|
Molekulargewicht |
231.26 g/mol |
IUPAC-Name |
2-[5-(4-fluoro-2-methylphenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H14FNO/c1-8-6-9(15)2-3-10(8)13-4-5-14(17-13)11-7-12(11)16/h2-6,11-12H,7,16H2,1H3 |
InChI-Schlüssel |
YGWGPKOYPBMQGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(O2)C3CC3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.